REACTION_SMILES
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[CH2:1]([O:2][C:4](=[O:5])[c:6]1[c:7]([CH3:11])[n:8][n:9][s:10]1)[CH3:3].[CH3:20][CH2:21][OH:22].[NH2:12][CH2:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1>>[C:4](=[O:5])([c:6]1[c:7]([CH3:11])[n:8][n:9][s:10]1)[NH:12][CH2:13][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1snnc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC1CCCCC1
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Name
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Type
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product
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Smiles
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Cc1nnsc1C(=O)NCC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |